4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
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Overview
Description
4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable, ensuring that the compound can be produced in large quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted aromatic compounds.
Scientific Research Applications
4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the piperazine core and are studied for their antibacterial and antifungal activities.
Pyrazine-2-carbonyl derivatives: These compounds are evaluated for their anti-tubercular activity and share structural similarities with the pyridazine ring.
Uniqueness
4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its combination of the morpholine, pyridazine, and piperazine rings, which confer specific chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C20H27N5O |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-[6-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C20H27N5O/c1-17-3-2-4-18(15-17)16-23-7-9-24(10-8-23)19-5-6-20(22-21-19)25-11-13-26-14-12-25/h2-6,15H,7-14,16H2,1H3 |
InChI Key |
VELWJJSHLRMVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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